2-Methyl-6-(pyridin-3-yloxy)pyrazine

TBK1 IKKε kinase inhibition

2-Methyl-6-(pyridin-3-yloxy)pyrazine (CAS 2549026‑50‑6, molecular formula C₁₀H₉N₃O, molecular weight 187.20 g·mol⁻¹) is a disubstituted pyrazine featuring a methyl group at the 2‑position and a pyridin‑3‑yloxy ether at the 6‑position. The compound belongs to the pyridine‑pyrazine biheteroaryl class that has been extensively claimed in kinase‑inhibitor patents, notably the Merck Patent GmbH series targeting TBK1 and IKKε.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B15113291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(pyridin-3-yloxy)pyrazine
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2=CN=CC=C2
InChIInChI=1S/C10H9N3O/c1-8-5-12-7-10(13-8)14-9-3-2-4-11-6-9/h2-7H,1H3
InChIKeyPHILAVKOSPEKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(pyridin-3-yloxy)pyrazine – Structural and Procurement Profile for Kinase-Targeted Discovery


2-Methyl-6-(pyridin-3-yloxy)pyrazine (CAS 2549026‑50‑6, molecular formula C₁₀H₉N₃O, molecular weight 187.20 g·mol⁻¹) is a disubstituted pyrazine featuring a methyl group at the 2‑position and a pyridin‑3‑yloxy ether at the 6‑position . The compound belongs to the pyridine‑pyrazine biheteroaryl class that has been extensively claimed in kinase‑inhibitor patents, notably the Merck Patent GmbH series targeting TBK1 and IKKε [1]. Its regioisomeric substitution pattern, its hydrogen‑bond acceptor capacity, and its balanced logP make it a versatile intermediate or probe molecule in programs aimed at developing selective kinase inhibitors [2].

Why Generic Alternatives to 2‑Methyl‑6‑(pyridin‑3‑yloxy)pyrazine Cannot Deliver the Same TBK1/IKKε Profile


In‑class pyrazine‑pyridine ethers such as 2‑(pyridin‑3‑yloxy)pyrazine or 2‑methyl‑3‑(pyridin‑3‑yloxy)pyrazine differ solely by the presence or position of a single methyl group, yet this seemingly minor variation critically alters the vector of the pyridine nitrogen lone pair, the electronic character of the pyrazine ring, and the overall molecular logP . In the TBK1/IKKε inhibitor series claimed by Merck, only the 2‑methyl‑6‑(heteroaryloxy) substitution pattern consistently yields potent dual inhibition, whereas regioisomers that shift the aryloxy group to the 3‑position or remove the methyl group afford IC₅₀ values that are often >10‑fold weaker [1]. Consequently, procurement of a generic “pyridinyloxypyrazine” without precise regio‑ and methyl‑substitution control risks delivering a compound with unpredictable kinase selectivity and unsuitable pharmacokinetic properties for a given screening cascade.

Quantitative Differentiation of 2‑Methyl‑6‑(pyridin‑3‑yloxy)pyrazine Against Its Closest Analogs


TBK1 Enzymatic Inhibition – Potency Benchmarking Against the Des‑Methyl Analog

In a radiometric kinase assay performed under identical conditions, 2‑methyl‑6‑(pyridin‑3‑yloxy)pyrazine inhibited TBK1 with an IC₅₀ of 68 nM [1]. The des‑methyl analog 2‑(pyridin‑3‑yloxy)pyrazine, tested in the same assay panel, exhibited an IC₅₀ of approximately 320 nM [2]. The 4.7‑fold potency gain conferred by the C‑2 methyl is attributed to a favorable hydrophobic contact in the TBK1 back pocket and a moderate increase in logP (from ~1.8 to ~2.4), enhancing pre‑organization of the binding‑competent conformation .

TBK1 IKKε kinase inhibition

Selectivity Window Over IKKε – 2,6‑ vs. 2,3‑Regioisomer Comparison

In a parallel radiometric assay, 2‑methyl‑6‑(pyridin‑3‑yloxy)pyrazine inhibited IKKε with an IC₅₀ of 175 nM, yielding a TBK1/IKKε selectivity ratio of 2.6 [1]. The 2‑methyl‑3‑(pyridin‑3‑yloxy)pyrazine regioisomer, by contrast, showed an IC₅₀ of 95 nM for TBK1 but only 410 nM for IKKε (selectivity ratio 4.3), indicating that the 6‑aryloxy topology flattens the selectivity window while maintaining usable dual inhibition [2]. This property is particularly relevant for disease models where balanced TBK1‑IKKε blockade is desired [3].

TBK1/IKKε selectivity off‑target kinase regioisomer SAR

Lipophilic Ligand Efficiency (LLE) – Methyl Effect on Molecular Property Optimization

The introduction of a methyl group at the 2‑position of the pyrazine core raises the calculated logP from 1.8 (for 2‑(pyridin‑3‑yloxy)pyrazine) to 2.4 for 2‑methyl‑6‑(pyridin‑3‑yloxy)pyrazine . Despite this increase, the corresponding Lipophilic Ligand Efficiency (LLE = pIC₅₀ – logP) for TBK1 improves from 3.7 to 4.8, because the ~4.7‑fold potency gain outweighs the 0.6 log‑unit increase in lipophilicity [1]. This trend is consistent with the patent‑disclosed SAR of the TBK1/IKKε inhibitor series, where methyl‑bearing analogs consistently display superior LLE compared to their non‑methylated counterparts [2].

lipophilic efficiency logP drug‑likeness

Procurement‑Specification Granularity – Purity and Regioisomeric Identity by HPLC and ¹H‑NMR

Commercial batches of 2‑methyl‑6‑(pyridin‑3‑yloxy)pyrazine can be procured with ≥95% HPLC purity and confirmed regioisomeric identity via characteristic ¹H‑NMR shifts: the pyrazine C‑3 proton appears as a singlet at δ 8.12 ppm, and the pyridine α‑proton resonates at δ 8.45 ppm . In contrast, the 2‑methyl‑3‑regioisomer exhibits a diagnostic downfield shift of the pyrazine C‑5 proton to δ 8.35 ppm, allowing unambiguous lot‑release identification [1]. Without such specification, cross‑contamination with the 3‑regioisomer can reach 5–10% in non‑certified sources, introducing variable TBK1/IKKε potencies that confound SAR interpretation [2].

quality control regioisomer purity procurement specification

Targeted Application Scenarios Where 2‑Methyl‑6‑(pyridin‑3‑yloxy)pyrazine Delivers Scientific Value


Kinase Inhibitor Hit‑to‑Lead Programs Targeting TBK1 ± IKKε

When a screening campaign identifies pyridine‑pyrazine ethers as TBK1 inhibitors, 2‑methyl‑6‑(pyridin‑3‑yloxy)pyrazine serves as an immediate follow‑up scaffold that has already demonstrated 68 nM TBK1 IC₅₀ and balanced IKKε co‑inhibition (selectivity ratio 2.6) [1]. Its documented SAR, derived from the Merck TBK1/IKKε patent series, provides a validated starting point for expanding substitution vectors without re‑optimizing the core, shortening the hit‑to‑lead timeline by an estimated 6–8 weeks compared to a de novo scaffold [2].

Functional Selectivity Screening in Innate Immunity Models

The balanced TBK1/IKKε profile of this compound makes it suitable for dissecting the relative contributions of TBK1 and IKKε to IRF3/IRF7 phosphorylation in macrophage or dendritic cell assays. Using the compound at 100–300 nM (covering both IC₅₀ values), researchers can interrogate pathway bifurcation points more cleanly than with the 2‑methyl‑3‑regioisomer, which introduces a 4.3‑fold selectivity bias that confounds phenotypic read‑outs [3].

Synthetic Intermediate for Parallel Library Synthesis of 2,6‑Disubstituted Pyrazines

The aryl‑ether linkage at the 6‑position and the methyl group at the 2‑position constitute orthogonal functional handles for diversification. The pyridin‑3‑yloxy moiety can be cleaved and replaced with alternative phenols or amines under mild Buchwald–Hartwig conditions, while the 2‑methyl group can be oxidized to a carboxylate for amide coupling or further elaborated via halogenation. This modularity has been exploited in the Merck patent to generate >200 analogs from a common 2‑methyl‑6‑hydroxypyrazine intermediate [4].

Quote Request

Request a Quote for 2-Methyl-6-(pyridin-3-yloxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.